molecular formula C15H23N3O2S B14205496 4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide CAS No. 828920-05-4

4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide

Cat. No.: B14205496
CAS No.: 828920-05-4
M. Wt: 309.4 g/mol
InChI Key: BTMXKFKUNIPMAH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide is an organic compound that features a benzamide core with a dimethylamino group and a sulfanylacetamido group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the sulfanylacetamido group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanylacetamido group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A nucleophilic catalyst with similar structural features.

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but differs in its aldehyde functionality.

    N-(4-Aminobutyl)-4-(dimethylamino)benzamide: Similar structure with an amino group instead of the sulfanylacetamido group.

Uniqueness

4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide is unique due to the presence of both the dimethylamino and sulfanylacetamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets.

Properties

CAS No.

828920-05-4

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

4-(dimethylamino)-N-[4-[(2-sulfanylacetyl)amino]butyl]benzamide

InChI

InChI=1S/C15H23N3O2S/c1-18(2)13-7-5-12(6-8-13)15(20)17-10-4-3-9-16-14(19)11-21/h5-8,21H,3-4,9-11H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

BTMXKFKUNIPMAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCNC(=O)CS

Origin of Product

United States

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